6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone
Overview
Description
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone is a chemical compound with the molecular formula C12H13N3OS It is a pyrimidinone derivative, which means it is based on a pyrimidine ring structure with additional functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone typically involves the reaction of 4-methylbenzylthiol with a suitable pyrimidine precursor. One common method involves the following steps:
Starting Materials: 4-methylbenzylthiol and a pyrimidine derivative with a leaving group at the 2-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-methylbenzylthiol is added to the pyrimidine derivative under an inert atmosphere, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.
Workup: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with different functional groups replacing the amino group.
Scientific Research Applications
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylthio-4(3H)-pyrimidinone: Similar structure but with a methyl group instead of a 4-methylbenzyl group.
2-Amino-4(3H)-pyrimidinone: Lacks the thioether group, making it less hydrophobic.
6-Amino-2-ethylthio-4(3H)-pyrimidinone: Contains an ethyl group instead of a 4-methylbenzyl group.
Uniqueness
6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone is unique due to the presence of the 4-methylbenzylthio group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZKAPKMXBJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389744 | |
Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166751-35-5 | |
Record name | 4-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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